molecular formula C16H24N4O5S B5139977 N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE

N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE

Cat. No.: B5139977
M. Wt: 384.5 g/mol
InChI Key: KHHAKJQREGMTHT-UHFFFAOYSA-N
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Description

N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a methanesulfonyl group and an ethanediamide linkage to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a methanesulfonyl group. This is followed by the introduction of the ethyl linkage and the methoxyphenyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide linkage can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methanesulfonyl group may enhance the compound’s binding affinity and selectivity for certain receptors, while the methoxyphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(2-Methoxybenzoyl)-1-piperazinyl]ethyl}-N’-(4-methoxyphenyl)ethanediamide
  • 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol
  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide

Uniqueness

N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methanesulfonyl and methoxyphenyl groups can enhance its solubility, stability, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5S/c1-25-14-5-3-13(4-6-14)18-16(22)15(21)17-7-8-19-9-11-20(12-10-19)26(2,23)24/h3-6H,7-12H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHAKJQREGMTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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